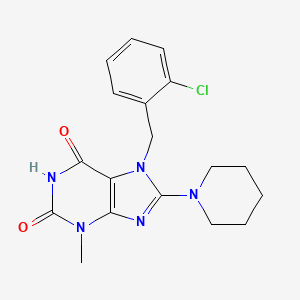
7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H20ClN5O2 and its molecular weight is 373.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It contains a benzimidazole moiety and a piperidine moiety , both of which are known to interact with various biological targets. Benzimidazoles have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Benzimidazoles and piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of activities associated with benzimidazoles and piperidine derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Benzimidazoles and piperidine derivatives have been associated with a wide range of biological effects, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
生物活性
The compound 7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione , also known by its PubChem CID 979136, is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, and other significant therapeutic effects.
- Molecular Formula : C18H21ClN6O2
- Molecular Weight : 388.8 g/mol
- Structural Characteristics : The compound features a purine core substituted with a piperidine ring and a chlorobenzyl group, which are critical for its biological activity.
Anti-Cancer Activity
Recent studies have indicated that the compound exhibits significant anti-cancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including MCF cells. The IC50 value for these cells was reported at approximately 25.72 ± 3.95 μM, suggesting potent cytotoxicity against cancer cells .
- In Vivo Studies : In animal models, treatment with this compound resulted in suppressed tumor growth in mice, indicating its potential as an anti-cancer therapeutic agent .
Anti-Inflammatory Effects
The compound has shown promise in mitigating inflammatory responses:
- Mechanism of Action : It appears to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial mediators in inflammatory pathways. This inhibition may be linked to the modulation of NF-kB signaling pathways .
- Potential Applications : Given its anti-inflammatory properties, the compound could be beneficial in treating conditions characterized by chronic inflammation.
Hypouricemic Effects
The compound has also been evaluated for its effects on uric acid levels:
- Uric Acid Reduction : In studies involving hyperuricemic mice models, the compound demonstrated a capacity to lower plasma uric acid levels effectively. This effect is attributed to the inhibition of xanthine oxidase (XOD), an enzyme involved in uric acid production .
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
Discussion
The diverse biological activities of this compound suggest that it may serve as a versatile therapeutic agent. Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer therapy. Additionally, its anti-inflammatory and hypouricemic properties highlight its utility in treating inflammatory diseases and conditions related to elevated uric acid levels.
属性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-22-15-14(16(25)21-18(22)26)24(11-12-7-3-4-8-13(12)19)17(20-15)23-9-5-2-6-10-23/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGJQUDRHRSBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













